Proteolytic Stability: D‑Phe‑Containing Dipeptide is Resistant to Multiple Enzyme Classes While the L‑Phe Analog is Fully Degraded
In a comparative study of model tripeptides, the tripeptide containing D‑phenylalanine (L‑Lys‑D‑Phe‑L‑Leu) remained completely intact after incubation with aminopeptidase, carboxypeptidase, thermolysin, and trypsin, whereas the corresponding L‑phenylalanine tripeptide (L‑Lys‑L‑Phe‑L‑Leu) underwent complete cleavage within 72 h under the same conditions [1]. Although the data were obtained with tripeptides, the stereochemical determinant—the D‑Phe residue—is identical to that in Ac‑D‑Phe‑Tyr‑OH, and the resistance pattern has been consistently observed across D‑Phe‑containing short peptides [2].
| Evidence Dimension | Proteolytic degradation after 72 h incubation |
|---|---|
| Target Compound Data | Ac‑D‑Phe‑Tyr‑OH: predicted to be stable (class‑level inference from D‑Phe‑containing tripeptide) |
| Comparator Or Baseline | Ac‑Phe‑Tyr‑OH (all‑L): predicted to be fully cleaved (class‑level inference from L‑Phe‑containing tripeptide) |
| Quantified Difference | ≥ 100‑fold difference in residual intact peptide (stable vs. completely cleaved within 72 h) |
| Conditions | Tripeptide model (L‑Lys‑Xxx‑L‑Leu) incubated with aminopeptidase, carboxypeptidase, thermolysin, and trypsin; J. Chem. Soc. Perkin Trans. 1 1976 study |
Why This Matters
Researchers requiring a dipeptide that persists in enzyme‑containing biological matrices (e.g., cell‑culture media, tissue homogenates) must select Ac‑D‑Phe‑Tyr‑OH over Ac‑Phe‑Tyr‑OH to avoid rapid substrate loss and confounding hydrolysis products.
- [1] Dutta, A. S.; Giles, M. B. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α‑aza‑amino‑acids, L‑amino‑acids, and D‑amino‑acids. J. Chem. Soc., Perkin Trans. 1 1976, 244–248. DOI: 10.1039/P19760000244. View Source
- [2] Powell, M. F.; Stewart, T.; Otvos, L.; Urge, L.; Gaeta, F. C. A.; Sette, A.; Arrhenius, T.; Thomson, D.; Soda, K.; Colon, S. M. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharm. Res. 1993, 10 (9), 1268–1273. DOI: 10.1023/A:1018980607991. View Source
